醋酸镧水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

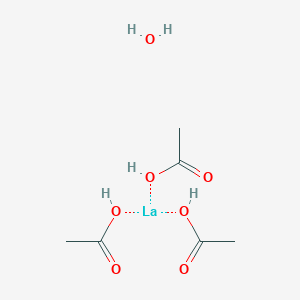

Lanthanum(III) acetate hydrate is an inorganic compound, a salt of lanthanum with acetic acid . It has a linear formula of La(CH3CO2)3 · xH2O and a molecular weight of 316.04 (anhydrous basis) .

Synthesis Analysis

Lanthanum acetate can be formed by the reaction of lanthanum (III) oxide and acetic anhydride: La2O3 + 3 (CH3CO)2O → 2La (CH3COO)3. It can also be made in a reaction of lanthanum oxide with 50% acetic acid: La2O3 + 6CH3COOH → 2La (CH3COO)3 + 3H2O .Molecular Structure Analysis

The molecular formula of Lanthanum acetate hydrate is C6H13LaO8. It has an average mass of 352.068 Da and a monoisotopic mass of 351.967377 Da .Chemical Reactions Analysis

Lanthanum acetate hydrate decomposes completely at 700°C, yielding La2O3 . The compound dehydrates in two steps at 130 and 180°C and recrystallizes at 210°C .Physical And Chemical Properties Analysis

Lanthanum(III) acetate forms colorless crystals . It dissolves in water and forms hydrates of the composition La(CH3COO)3•nH2O, where n = 1 and 1.5 .科学研究应用

La(CH3CO2)3⋅xH2O La(CH_3CO_2)_3 \cdot xH_2O La(CH3CO2)3⋅xH2O

, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications, each detailed under a separate heading.Fabrication of Thin Films

This compound is employed as a precursor in the sol-gel method for fabricating thin films . These films have applications in electronics and optics, where precise control over the material properties is essential.

Production of Perovskite Ceramics

Lanthanum(III) acetate hydrate is also used in the synthesis of perovskite ceramics . Perovskites are a class of materials with a unique crystal structure and are of great interest for their superconducting, ferroelectric, and photocatalytic properties.

Specialty Glass Manufacturing

In the glass industry, lanthanum acetate hydrate is utilized to produce specialty glasses . These glasses have specific optical properties, such as high refractive index and low dispersion, making them suitable for high-quality lenses and other optical components.

Water Treatment

The compound finds application in water treatment processes . It can be used to remove contaminants and improve water quality, which is vital for both environmental protection and public health.

Model for Metalloproteins

Scientific research uses lanthanum(III) acetate hydrate to create models for metalloproteins . These models help in understanding the structure and function of proteins that contain metal ions, which are critical in many biological processes.

作用机制

Target of Action

Lanthanum(III) acetate hydrate is primarily used as a catalyst in organic synthesis . It promotes various reactions such as esterification and condensation .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. It acts as a Lewis acid catalyst, enhancing the efficiency and selectivity of the reactions . It is also used in the synthesis of a novel phenolate-bridged dilanthanum(III) complex .

Biochemical Pathways

Lanthanum(III) acetate hydrate affects the esterification and condensation pathways in organic synthesis . It can also be involved in the transesterification of carboxylic esters with various alcohols .

Pharmacokinetics

It is known that the compound forms colorless crystals and dissolves in water

Result of Action

The primary result of Lanthanum(III) acetate hydrate’s action is the promotion of various chemical reactions. It enhances the efficiency and selectivity of these reactions, leading to the production of desired compounds .

Action Environment

The action of Lanthanum(III) acetate hydrate can be influenced by environmental factors such as temperature and pH. For instance, Lanthanum acetate and its hydrates decompose when heated . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions of the reaction environment.

安全和危害

未来方向

Lanthanum-based adsorbents, including lanthanum acetate, have been used for selective phosphate removal . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents .

属性

IUPAC Name |

acetic acid;lanthanum;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAAAHGTBMOVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14LaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) acetate hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

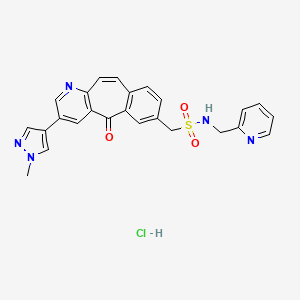

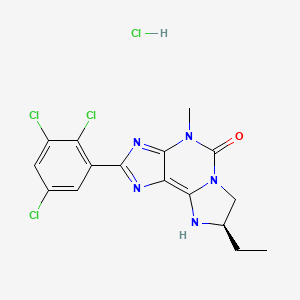

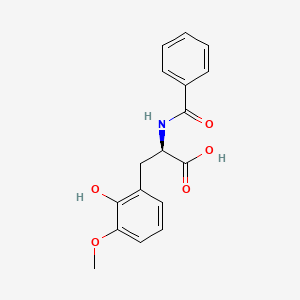

![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)